molecular formula C13H9BrN2O B6293905 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol CAS No. 2379322-69-5

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol

Cat. No. B6293905
CAS RN: 2379322-69-5
M. Wt: 289.13 g/mol
InChI Key: XUVICEIORZGVPX-UHFFFAOYSA-N
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Description

“2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of aromatic aldehydes and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .


Molecular Structure Analysis

The structure of benzimidazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, EI-MS, and elemental analysis . The photophysical properties of the enzyme reaction product can be characterized by ultraviolet absorption and fluorescence spectra in methanol .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, they can participate in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . They can also be involved in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane , 88.9 °C, and 267.8 °C respectively.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol has been studied for its potential applications in scientific research. It has been investigated as an antioxidant, an antifungal agent, an anti-inflammatory agent, and a potential therapeutic agent for cancer. It has also been explored as a potential drug delivery system and as a catalyst for organic reactions.

Advantages and Limitations for Lab Experiments

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol has a number of advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it a cost-effective option for research. Additionally, this compound is relatively easy to synthesize and purify, making it suitable for laboratory experiments. However, this compound is not very stable in the presence of light and air, and its solubility can vary depending on the pH of the solution.

Future Directions

The potential applications of 2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol are wide-ranging, and there are many possible future directions for research. One area of research is to explore its potential therapeutic applications, including its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential as a drug delivery system and its ability to catalyze organic reactions. Finally, research could be conducted to investigate the effects of this compound on other physiological processes, such as its potential effects on the immune system.

Synthesis Methods

2-(1H-Benzo[d]imidazol-2-yl)-6-bromophenol can be synthesized by the reaction of 4-bromophenol and 2-aminobenzoimidazole in the presence of a base catalyst. The reaction is typically carried out in an inert atmosphere with a temperature of around 50°C. The reaction is usually complete within 24 hours. The product is then purified by column chromatography or recrystallization.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-6-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-5-3-4-8(12(9)17)13-15-10-6-1-2-7-11(10)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVICEIORZGVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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